

# A Head-to-Head Comparison: T-1105 (Favipiravir) and Ribavirin Against RNA Viruses

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **T-1105**

Cat. No.: **B1682577**

[Get Quote](#)

For Immediate Release

In the landscape of antiviral therapeutics, the quest for broad-spectrum agents against RNA viruses remains a critical endeavor for global health security. This guide provides a detailed comparative analysis of two prominent antiviral compounds: **T-1105** (the non-fluorinated analogue of Favipiravir) and ribavirin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

## Executive Summary

**T-1105** and ribavirin are both nucleoside analogs that interfere with viral replication, yet they exhibit distinct mechanisms and efficacy profiles against a range of RNA viruses. **T-1105**, after intracellular conversion to its active triphosphate form, primarily acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to either chain termination or lethal mutagenesis.<sup>[1][2]</sup> Ribavirin's antiviral activity is multifaceted, involving the inhibition of inosine monophosphate dehydrogenase (IMPDH) which depletes intracellular guanosine triphosphate (GTP) pools, direct inhibition of viral polymerases, and induction of lethal mutagenesis.<sup>[3][4][5]</sup> This guide presents a quantitative comparison of their antiviral activity and cytotoxicity, details the experimental methodologies for these assessments, and visualizes their mechanisms of action and experimental workflows.

## Quantitative Performance Analysis

The following tables summarize the in vitro efficacy and cytotoxicity of **T-1105** and ribavirin against various RNA viruses. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 1: Antiviral Activity (EC50 in  $\mu$ M) of **T-1105** and Ribavirin against various RNA Viruses

| Virus Family     | Virus                                                     | Cell Line | T-1105 (EC50 $\mu$ M) | Ribavirin (EC50 $\mu$ M) |
|------------------|-----------------------------------------------------------|-----------|-----------------------|--------------------------|
| Orthomyxoviridae | Influenza A virus (H1N1)                                  | MDCK      | 8.62                  | ~12.3                    |
| Orthomyxoviridae | Influenza A virus (H3N2)                                  | MDCK      | 4.25                  | >36.9                    |
| Orthomyxoviridae | Influenza B virus                                         | MDCK      | 27.55                 | >36.9                    |
| Arenaviridae     | Junin virus (Candid#1)                                    | Vero      | 5 - 6                 | Not Specified            |
| Arenaviridae     | Pichinde virus                                            | Vero      | 5 - 6                 | Not Specified            |
| Arenaviridae     | Tacaribe virus                                            | Vero      | 5 - 6                 | Not Specified            |
| Arenaviridae     | Guanarito virus                                           | Vero E6   | 21 - 53 (EC90)        | Not Specified            |
| Arenaviridae     | Machupo virus                                             | Vero E6   | 21 - 53 (EC90)        | Not Specified            |
| Bunyaviridae     | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Vero      | 6.0                   | 40                       |

Data compiled from multiple sources. Note that experimental conditions can influence EC50 values.[6][7][8]

Table 2: Cytotoxicity (CC50 in  $\mu$ M) and Selectivity Index (SI) of **T-1105** and Ribavirin

| Compound                | Cell Line | CC50 (µM)                  | Virus           | SI<br>(CC50/EC50)               |
|-------------------------|-----------|----------------------------|-----------------|---------------------------------|
| T-1105<br>(Favipiravir) | MDCK      | >2000 µg/mL<br>(>12738 µM) | Influenza virus | >1477                           |
| Ribavirin               | MDCK      | 560 µg/mL<br>(~2293 µM)    | Influenza virus | ~417 (for EC50<br>of 5.5 µg/mL) |
| T-1105<br>(Favipiravir) | Vero E6   | >400                       | SARS-CoV-2      | >6.46                           |
| Ribavirin               | Vero      | >31.3 µg/mL<br>(>128 µM)   | SFTSV           | >3.2                            |

Data compiled from multiple sources. The Selectivity Index is a key indicator of a drug's therapeutic potential.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

## Mechanisms of Action

The primary antiviral mechanisms of **T-1105** and ribavirin are visualized below.

## T-1105 (Favipiravir) Mechanism of Action

[Click to download full resolution via product page](#)

Caption: **T-1105** is a prodrug converted to its active form, **T-1105-RTP**, which targets the viral RdRp.



[Click to download full resolution via product page](#)

Caption: Ribavirin has multiple mechanisms, including IMPDH inhibition and lethal mutagenesis.

## Experimental Protocols

Accurate and reproducible data are the cornerstones of antiviral research. The following are detailed methodologies for the key experiments cited in this guide.

### Plaque Reduction Assay (for EC50 Determination)

This assay is a standard method for determining the concentration of an antiviral compound that reduces the number of viral plaques by 50%.[\[13\]](#)

#### 1. Cell Seeding:

- Culture a suitable host cell line (e.g., MDCK for influenza, Vero for arenaviruses and bunyaviruses) in appropriate growth medium.
- The day before the assay, seed the cells into 24-well plates at a density that will form a confluent monolayer overnight (e.g.,  $5 \times 10^5$  cells/well).[\[13\]](#)
- Incubate plates at 37°C in a 5% CO<sub>2</sub> incubator.

#### 2. Compound Preparation:

- Prepare a stock solution of the antiviral compound (**T-1105** or ribavirin) in a suitable solvent (e.g., DMSO).
- On the day of the assay, prepare serial dilutions of the compound in serum-free cell culture medium.

#### 3. Infection and Treatment:

- Aspirate the growth medium from the confluent cell monolayers and wash once with sterile PBS.

- Prepare a virus inoculum diluted in serum-free medium to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units (PFU)/well).[13]
- In separate tubes, mix equal volumes of the diluted virus and each compound dilution. Also, prepare a virus control (virus + medium) and a cell control (medium only).
- Incubate the virus-compound mixtures for 1 hour at 37°C.[13]
- Add the mixtures to the respective wells of the cell plate and incubate for 1-2 hours at 37°C to allow for viral adsorption.[13]

#### 4. Overlay and Incubation:

- Carefully aspirate the inoculum from each well.
- Gently add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) to each well to restrict virus spread to adjacent cells.[13]
- Incubate the plates at 37°C in a 5% CO<sub>2</sub> incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[13]

#### 5. Plaque Visualization and Counting:

- After the incubation period, fix the cells with a fixing solution (e.g., 10% formalin) for at least 30 minutes.[13]
- Carefully remove the overlay and staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes to visualize the plaques.[13]
- Gently wash the wells with water to remove excess stain and allow the plates to air dry.
- Count the number of plaques in each well. Plaques will appear as clear zones against a background of stained, uninfected cells.[13]

#### 6. Data Analysis:

- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

- The EC50 value is determined by plotting the percentage of plaque reduction against the log of the compound concentration and fitting a sigmoidal dose-response curve.



## MTT Cytotoxicity Assay Workflow

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? [the-innovation.org]
- 3. The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribavirin's antiviral mechanism of action: lethal mutagenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanism of action of ribavirin: lethal mutagenesis of RNA virus genomes mediated by the viral RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [benchchem.com](http://benchchem.com) [benchchem.com]
- 12. In vitro antiviral activity of ribavirin against severe fever with thrombocytopenia syndrome virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [benchchem.com](http://benchchem.com) [benchchem.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison: T-1105 (Favipiravir) and Ribavirin Against RNA Viruses]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1682577#comparing-t-1105-and-ribavirin-against-rna-viruses>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)